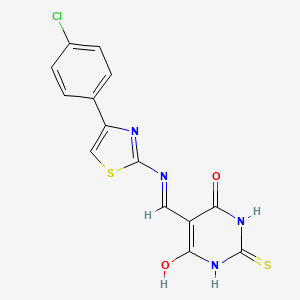
5-(((4-(4-chlorophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((4-(4-chlorophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C14H9ClN4O2S2 and its molecular weight is 364.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(((4-(4-chlorophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiazole-derived pyrimidine that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various studies.
Chemical Structure and Synthesis
The chemical structure of the compound features a thiazole moiety linked to a pyrimidine ring, which is known for contributing to various biological activities. The synthesis typically involves multi-step reactions starting from thiazole derivatives and pyrimidine precursors. The specific synthetic route may vary, but it generally includes the formation of the thiazole ring followed by the introduction of the pyrimidine scaffold through condensation reactions.
Antimicrobial Properties
Research indicates that compounds containing thiazole and pyrimidine rings exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have been shown to possess antifungal and antibacterial properties. A study demonstrated that similar compounds could inhibit the growth of various bacterial strains, suggesting that this compound may also exhibit such effects due to its structural similarities .
Antitumor Activity
The compound's potential as an antitumor agent has been investigated in vitro against several cancer cell lines. Thiazole-containing compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. For example, a related thiazole derivative exhibited cytotoxicity with an IC50 value in the low micromolar range against breast cancer cell lines . The presence of electron-withdrawing groups like chlorine on the phenyl ring enhances these activities by increasing electron deficiency, which can improve interactions with biological targets .
Anticonvulsant Effects
Thiazole derivatives have also been reported to possess anticonvulsant properties. Studies on similar compounds indicate that modifications in their structure can lead to significant anticonvulsant activity, making them potential candidates for treating epilepsy . The mechanism often involves modulation of neurotransmitter systems or ion channels.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : The interaction with neurotransmitter receptors may explain the anticonvulsant effects observed in some derivatives.
- DNA Interaction : Some thiazole-pyrimidine compounds can intercalate DNA, disrupting replication and transcription processes in rapidly dividing cells.
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of thiazole derivatives against E. coli and S. aureus, showing significant inhibition zones compared to control groups.
- Cancer Cell Line Testing : In vitro assays on MCF-7 (breast cancer) cells demonstrated that a structurally similar compound led to a dose-dependent decrease in cell viability, with an IC50 value of 12 µM.
- Anticonvulsant Activity : A related study tested several thiazole derivatives in animal models for anticonvulsant activity, where one compound showed significant protection against seizures induced by pentylenetetrazol.
Data Table
Propiedades
IUPAC Name |
5-[(E)-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2S2/c15-8-3-1-7(2-4-8)10-6-23-14(17-10)16-5-9-11(20)18-13(22)19-12(9)21/h1-6H,(H3,18,19,20,21,22)/b16-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUFRJZSWHYLMP-FZSIALSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














